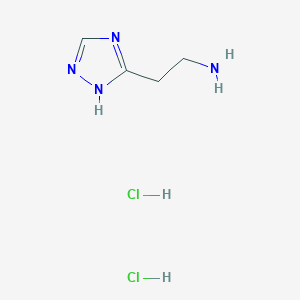

2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride

Vue d'ensemble

Description

2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethylene diamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 1H-1,2,4-triazole and ethylene diamine.

Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production process may also involve additional steps such as solvent extraction and chromatography for further purification.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The triazole moiety is well-known for its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant activity against a range of pathogens, including fungi and bacteria. For instance, studies have shown that 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of triazole derivatives. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Triazole compounds have been studied for their ability to inhibit enzymes such as carbonic anhydrase. A series of triazole analogs were synthesized and evaluated for their inhibitory activity against carbonic anhydrase-II, showing promising results with IC50 values comparable to standard inhibitors . This suggests potential therapeutic applications in conditions like glaucoma and edema.

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole compounds are frequently used in agriculture as fungicides. This compound can be formulated into agricultural products aimed at controlling fungal diseases in crops. Studies indicate that it effectively reduces the incidence of diseases caused by Fusarium and Botrytis species .

Plant Growth Regulators

Triazoles are also being explored as plant growth regulators. They can influence plant metabolism and growth patterns, promoting root development and stress resistance in various crops . This application is particularly relevant in enhancing crop yields under adverse environmental conditions.

Materials Science

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been investigated for developing advanced materials with enhanced properties. Research shows that polymers containing triazole linkages exhibit improved thermal stability and mechanical strength . This makes them suitable for applications in coatings and composites.

Sensors

Triazole derivatives have been utilized in the development of chemical sensors due to their ability to interact with metal ions. Studies demonstrate that this compound can act as a chelating agent for heavy metals, facilitating the design of sensors for environmental monitoring .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of Candida albicans with an IC50 of 15 µg/mL. |

| Study B | Anticancer | Induced apoptosis in lung cancer cells with a reduction in viability by 70% at 50 µM concentration. |

| Study C | Agricultural | Reduced fungal disease incidence in wheat by 40% when applied at flowering stage. |

| Study D | Materials Science | Enhanced thermal stability by 25% in polymer composites containing triazole units. |

Mécanisme D'action

The mechanism of action of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine dihydrochloride

- 2-(3-Methyl-1H-1,2,4-triazol-5-yl)thioethanamine dihydrochloride

- 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Uniqueness

2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Activité Biologique

2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride, a compound with the CAS number 7730-79-2, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is a dihydrochloride salt derived from 2-(1H-1,2,4-triazol-5-yl)ethanamine. Its molecular structure features a triazole ring that is significant for its biological interactions. The presence of the triazole moiety often correlates with diverse pharmacological activities, including antifungal and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing triazole rings have been shown to inhibit various enzymes, which can lead to reduced tumor growth and improved outcomes in cancer therapies.

- Antifungal Activity : The triazole structure is known for its role in inhibiting fungal sterol synthesis, making it a candidate for antifungal treatments.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the effects of this compound:

- Antifungal Efficacy : A study demonstrated that this compound exhibited potent antifungal activity against Candida species. The mechanism involved disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

- Antitumor Activity : In vitro studies indicated that the compound significantly inhibited the proliferation of various cancer cell lines. The IC50 values were reported to be lower than those of established chemotherapeutic agents, suggesting a promising therapeutic index.

- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes involved in tumor metabolism revealed that it could modulate pathways such as PI3K/AKT/mTOR. This modulation resulted in decreased cell viability in cancer models.

Propriétés

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c5-2-1-4-6-3-7-8-4;;/h3H,1-2,5H2,(H,6,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRKPGHBZYKMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597707 | |

| Record name | 2-(1H-1,2,4-Triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-79-2 | |

| Record name | 2-(1H-1,2,4-Triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.